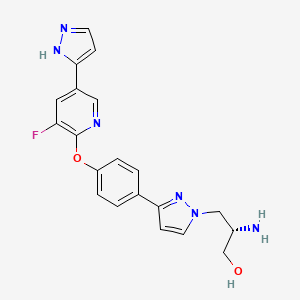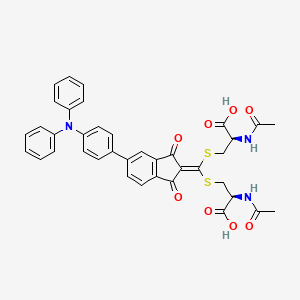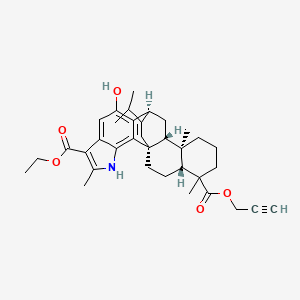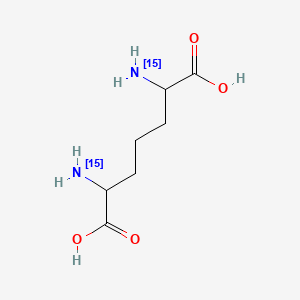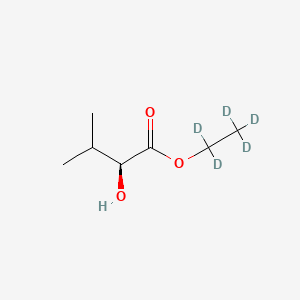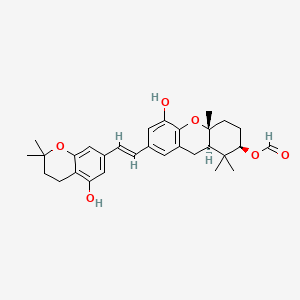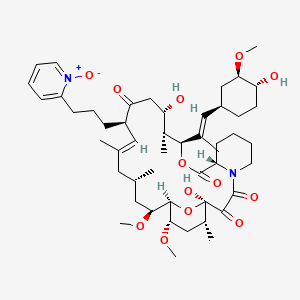
RapaBlock
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RapaBlock is a synthetic compound designed to inhibit the mechanistic target of rapamycin complex 1 (TORC1) in a brain-specific manner. It is a high-affinity ligand for the protein FKBP12, which plays a crucial role in the formation of the FKBP12-rapamycin complex that inhibits TORC1. This compound is unique in that it prevents TORC1 inhibition systemically while allowing inhibition in the brain, making it a valuable tool for targeting brain diseases without causing systemic side effects .
准备方法
Synthetic Routes and Reaction Conditions: RapaBlock is synthesized through a series of chemical reactions involving the modification of FK506, a known FKBP12 ligand. The synthetic route includes the attachment of polar groups to solvent-exposed regions of FK506 to prevent blood-brain barrier penetration. This modification ensures that this compound remains brain-impermeable while retaining its high affinity for FKBP12 .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same chemical modification techniques as in laboratory settings. The process includes the purification of the final product to achieve high purity levels, typically greater than 98%. The compound is then formulated into a solid form for research use .
化学反应分析
Types of Reactions: RapaBlock primarily undergoes binding reactions with FKBP12, forming a stable complex that prevents the association of FKBP12 with rapamycin. This binding reaction is crucial for its function as a TORC1 inhibitor .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as FK506, polar group modifiers, and various solvents. The reaction conditions include controlled temperatures and pH levels to ensure the stability and efficacy of the final product .
Major Products Formed: The major product formed from the synthesis of this compound is the modified FK506 derivative that retains high affinity for FKBP12 while being brain-impermeable. This product is then used in various research applications .
科学研究应用
RapaBlock has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of TORC1 and its effects on cellular processes. In biology, this compound is employed to investigate the role of TORC1 in cell proliferation, metabolism, and autoimmunity. In medicine, it is used to develop treatments for brain diseases such as glioblastoma and alcohol use disorder, as it allows for brain-specific inhibition of TORC1 without systemic side effects . In industry, this compound is utilized in the development of new therapeutic agents targeting TORC1 .
作用机制
RapaBlock exerts its effects by binding tightly to FKBP12, preventing the formation of the FKBP12-rapamycin complex that inhibits TORC1. This selective inhibition allows TORC1 to remain active in peripheral tissues while being inhibited in the brain. The molecular targets involved include FKBP12 and the FRB domain of the mechanistic target of rapamycin (mTOR), which is part of TORC1 .
相似化合物的比较
RapaBlock is unique compared to other similar compounds due to its brain-specific inhibition of TORC1. Similar compounds include rapamycin and its derivatives, such as RapaLink-1, which inhibit TORC1 but cause systemic side effects. This compound’s ability to prevent these side effects while maintaining efficacy in the brain sets it apart from other TORC1 inhibitors .
List of Similar Compounds:- Rapamycin
- RapaLink-1
- FK506 derivatives
This compound’s innovative design and selective inhibition make it a valuable tool in scientific research and therapeutic development.
属性
分子式 |
C49H74N2O13 |
|---|---|
分子量 |
899.1 g/mol |
IUPAC 名称 |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-[3-(1-oxidopyridin-1-ium-2-yl)propyl]-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C49H74N2O13/c1-29-22-30(2)24-42(61-7)45-43(62-8)26-32(4)49(58,64-45)46(55)47(56)50-20-11-10-17-37(50)48(57)63-44(31(3)25-34-18-19-38(52)41(27-34)60-6)33(5)39(53)28-40(54)35(23-29)14-13-16-36-15-9-12-21-51(36)59/h9,12,15,21,23,25,30,32-35,37-39,41-45,52-53,58H,10-11,13-14,16-20,22,24,26-28H2,1-8H3/b29-23+,31-25+/t30-,32+,33+,34-,35+,37-,38+,39-,41+,42-,43-,44+,45+,49+/m0/s1 |
InChI 键 |
IYSZVJNYZFPLJF-MSNKDYLMSA-N |
手性 SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CCCC4=CC=CC=[N+]4[O-])O)C)/C(=C/[C@@H]5CC[C@H]([C@@H](C5)OC)O)/C)O)C)OC)OC |
规范 SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CCCC4=CC=CC=[N+]4[O-])O)C)C(=CC5CCC(C(C5)OC)O)C)O)C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


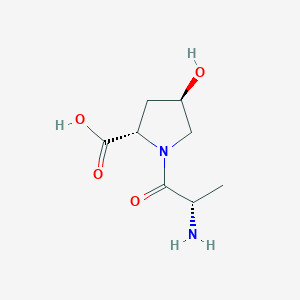
![6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide](/img/structure/B12385168.png)
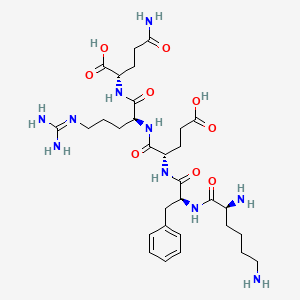
![(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B12385175.png)
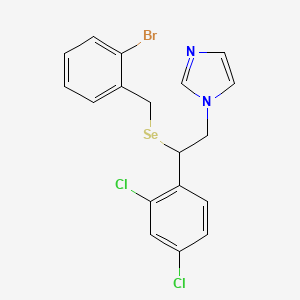
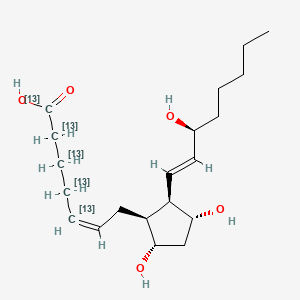
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12385194.png)
